4-Fluoro-3-(methylsulfanyl)benzoic acid
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Overview
Description
4-Fluoro-3-(methylsulfanyl)benzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the fourth position and a methylsulfanyl group at the third position on the benzene ring. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.21 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylsulfanyl)benzoic acid typically involves the introduction of the fluorine and methylsulfanyl groups onto a benzoic acid precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The methylsulfanyl group can be added through a thiolation reaction using appropriate thiol reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the methylsulfanyl group can yield sulfone or sulfoxide derivatives.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
Scientific Research Applications
4-Fluoro-3-(methylsulfanyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-Fluoro-3-(methylsulfonyl)benzoic acid: This compound has a sulfonyl group instead of a methylsulfanyl group, which can affect its reactivity and applications.
3-Fluoro-4-methoxybenzoic acid: The presence of a methoxy group instead of a methylsulfanyl group can lead to different chemical properties and reactivity.
Uniqueness: 4-Fluoro-3-(methylsulfanyl)benzoic acid is unique due to the combination of the fluorine and methylsulfanyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUSKDAVFRTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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